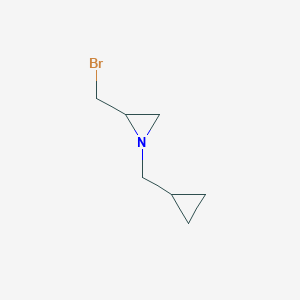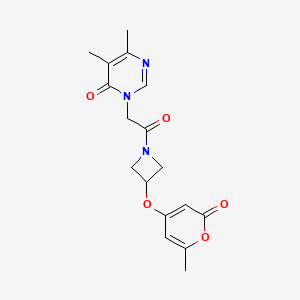
2-(Bromometil)-1-(ciclopropilmetil)aziridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
The primary targets of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine are likely to be involved in the polymerization processes . Aziridines, including this compound, are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization .
Mode of Action
2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the aziridine ring, leading to the formation of polyamines with various structures .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the production of polyamines . Polyamines are crucial for various biological processes, including cell growth and differentiation . The resulting polymers from the ring-opening polymerization of aziridines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Result of Action
The molecular and cellular effects of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine’s action are primarily related to its role in the production of polyamines . These polyamines can influence various cellular processes, potentially leading to changes in cell growth and differentiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine typically involves the reaction of aziridine with bromomethyl and cyclopropylmethyl reagents. One common method is the nucleophilic substitution reaction where aziridine reacts with bromomethyl cyclopropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine undergoes various types of chemical reactions due to the presence of the aziridine ring and the bromomethyl group. Some common reactions include:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of amino alcohols or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aziridines with various functional groups.
Ring-Opening Reactions: Formation of amino alcohols or other derivatives.
Oxidation and Reduction: Formation of aziridine N-oxides or amines.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
2-(Chloromethyl)-1-(cyclopropylmethyl)aziridine: Similar structure with a chloromethyl group instead of a bromomethyl group.
1-(Cyclopropylmethyl)aziridine: Lacks the bromomethyl group, resulting in different reactivity.
Uniqueness
2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is unique due to the combination of the aziridine ring, bromomethyl group, and cyclopropylmethyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
IUPAC Name |
2-(bromomethyl)-1-(cyclopropylmethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN/c8-3-7-5-9(7)4-6-1-2-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIRZHDGBPSPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2429629.png)
![Tert-butyl 1-piperidin-4-yl-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2429630.png)

![2-ethyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2429633.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2429636.png)




![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2429645.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide](/img/structure/B2429648.png)
![4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid](/img/structure/B2429649.png)

